molecular formula C21H19FN6O2 B12397060 Lorlatinib-d3

Lorlatinib-d3

Cat. No.: B12397060
M. Wt: 409.4 g/mol
InChI Key: IIXWYSCJSQVBQM-BINOJTDESA-N
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Description

Lorlatinib-d3 is a deuterated form of Lorlatinib, a third-generation anaplastic lymphoma kinase tyrosine kinase inhibitor. Lorlatinib is primarily used to treat anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer . The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification can potentially improve the pharmacokinetic properties of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorlatinib-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecule. This can be achieved through various methods, such as deuterium exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and specific temperatures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Lorlatinib-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Lorlatinib-d3 has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study the effects of deuterium incorporation on chemical properties.

    Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

    Industry: Applied in the development of new pharmaceuticals with improved pharmacokinetic properties.

Mechanism of Action

Lorlatinib-d3 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase and C-ros oncogene 1. These enzymes play a crucial role in the development and progression of cancer. By blocking their activity, this compound prevents the proliferation of cancer cells and induces apoptosis. The molecular targets include the tyrosine kinase domain of anaplastic lymphoma kinase and C-ros oncogene 1, which are involved in downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways .

Comparison with Similar Compounds

Lorlatinib-d3 is compared with other similar compounds, such as:

    Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor with lower potency and selectivity compared to this compound.

    Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with improved efficacy but limited blood-brain barrier penetration.

    Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with a broader spectrum of activity but higher toxicity.

This compound stands out due to its enhanced potency, selectivity, and ability to penetrate the blood-brain barrier, making it effective against brain metastases .

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

409.4 g/mol

IUPAC Name

(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuteriomethyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2D3

InChI Key

IIXWYSCJSQVBQM-BINOJTDESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Origin of Product

United States

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